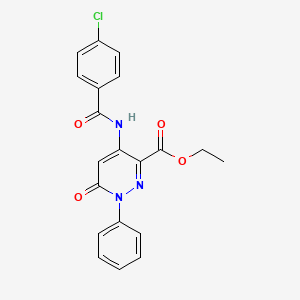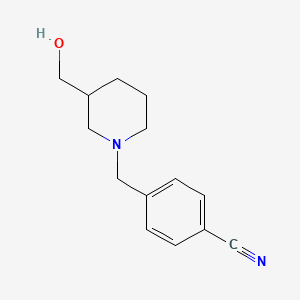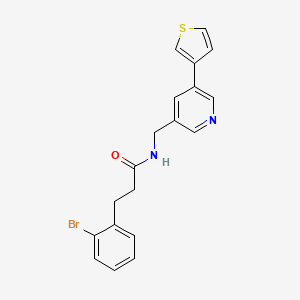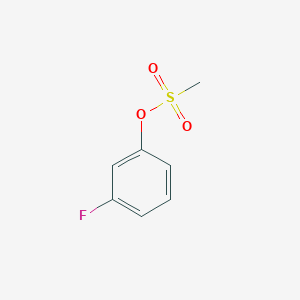![molecular formula C18H12ClN5O3S B2996340 1-(4-chlorophenyl)-6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 921501-81-7](/img/structure/B2996340.png)
1-(4-chlorophenyl)-6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core suggests that the compound may have aromatic properties, which could affect its reactivity and stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitro group is electron-withdrawing and could make the compound more reactive towards nucleophilic attack . The thioether group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and nitrobenzylthio groups could affect its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- A study by Reddy et al. (2010) synthesized a series of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one and assessed their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Compounds with moieties like 4-nitrophenyl and 3-nitrophenyl showed significant inhibitory activity, suggesting potential antimicrobial applications for structurally related compounds (Reddy et al., 2010).
Anticancer Applications
- Research by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives indicated antitumor activity against the MCF-7 human breast adenocarcinoma cell line. One compound, in particular, showed potent inhibitory activity, highlighting the potential anticancer applications of similar compounds (Abdellatif et al., 2014).
Antifungal and Antibacterial Properties
- Kökbudak et al. (2020) synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives and evaluated their cytotoxic activities against human liver and breast cancerous cell lines, providing insights into the potential antifungal and antibacterial properties of related pyrazolo[3,4-d]pyrimidinone derivatives (Kökbudak et al., 2020).
Biological Activity Enhancement
- A study by Wunder et al. (2005) characterized a potent and selective inhibitor of phosphodiesterase 9, a pyrazolo[3,4-d]pyrimidine derivative, highlighting its potential in enhancing biological activity and its application in the treatment of neurological diseases (Wunder et al., 2005).
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. The presence of a nitro group could potentially make the compound explosive under certain conditions . Additionally, many nitro compounds are toxic, so appropriate safety precautions should be taken when handling this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-6-[(3-nitrophenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O3S/c19-12-4-6-13(7-5-12)23-16-15(9-20-23)17(25)22-18(21-16)28-10-11-2-1-3-14(8-11)24(26)27/h1-9H,10H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCCNSPMZWUAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B2996259.png)





![2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996272.png)
![3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2996274.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B2996276.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2996277.png)
![[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B2996278.png)
![2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-hydroxyethyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2996279.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide](/img/structure/B2996280.png)
